molecular formula C20H24N8O2 B6461459 5,6-dimethyl-3-[2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 2548989-97-3

5,6-dimethyl-3-[2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Número de catálogo: B6461459
Número CAS: 2548989-97-3
Peso molecular: 408.5 g/mol
Clave InChI: PXOXLODOCXGQET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex heterocyclic molecule featuring:

  • A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, a nitrogen-rich bicyclic system known for its role in modulating protein-protein interactions, particularly in bromodomain inhibitors .
  • An octahydropyrrolo[3,4-c]pyrrole scaffold, a rigid bicyclic amine that enhances solubility and pharmacokinetic properties compared to simpler pyrrolidines .
  • A 5,6-dimethyl-3,4-dihydropyrimidin-4-one moiety, which contributes to hydrogen-bonding interactions in enzymatic binding pockets .

Its synthesis likely involves multi-step strategies, such as cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization via nucleophilic substitution or cross-coupling reactions, as seen in analogous triazolo-pyridazine systems .

Propiedades

IUPAC Name

5,6-dimethyl-3-[2-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-12-13(2)21-11-27(20(12)30)10-19(29)26-8-15-6-25(7-16(15)9-26)18-5-4-17-23-22-14(3)28(17)24-18/h4-5,11,15-16H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOXLODOCXGQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
Compound Name Core Structure Key Pharmacological Role Reference
Target Compound Triazolo[4,3-b]pyridazine + Dihydropyrimidinone Potential bromodomain inhibitor (inferred)
AZD5153 Triazolo[4,3-b]pyridazine + Piperidine BRD4 inhibitor (IC₅₀ = 2.3 nM)
3-Amino-5,6-diphenyl-pyrrolo[3,4-c]pyridazine Pyrrolo[3,4-c]pyridazine Synthetic intermediate for kinase inhibitors
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Anticancer candidate (in vitro screening)

Key Observations :

  • octahydropyrrolo-pyrrole (target) may alter cellular permeability .

Structural-Activity Insights :

  • The dihydropyrimidinone ring in the target compound may mimic acetylated lysine residues, a critical feature for bromodomain binding, as seen in AZD5153 .
  • Methyl groups at positions 5 and 6 on the dihydropyrimidinone could sterically hinder off-target interactions, unlike the unsubstituted pyrimidinones in , which show weaker potency .
NMR and Structural Analysis

Comparative NMR studies (as in ) reveal that substituents on triazolo-pyridazine systems significantly alter chemical shifts in regions corresponding to hydrogen-bond donors (e.g., NH groups in dihydropyrimidinone). For example:

  • Region A (29–36 ppm) : In AZD5153, piperidine protons show upfield shifts due to reduced electron density, whereas the octahydropyrrolo-pyrrole in the target compound may cause downfield shifts, indicating stronger deshielding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.